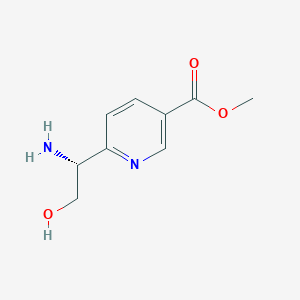
2-(5-Bromo-1,3-thiazol-2-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Bromo-1,3-thiazol-2-yl)ethan-1-ol is a chemical compound that features a thiazole ring substituted with a bromine atom at the 5-position and an ethan-1-ol group at the 2-position. Thiazole rings are known for their aromaticity and reactivity, making them significant in various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Bromo-1,3-thiazol-2-yl)ethan-1-ol typically involves the reaction of 2-bromo-1,3-thiazole with ethylene oxide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(5-Bromo-1,3-thiazol-2-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding thiazole derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of 2-(5-Bromo-1,3-thiazol-2-yl)ethanal or 2-(5-Bromo-1,3-thiazol-2-yl)ethanoic acid.
Reduction: Formation of 2-(1,3-thiazol-2-yl)ethan-1-ol.
Substitution: Formation of 2-(5-Amino-1,3-thiazol-2-yl)ethan-1-ol or 2-(5-Mercapto-1,3-thiazol-2-yl)ethan-1-ol.
Scientific Research Applications
2-(5-Bromo-1,3-thiazol-2-yl)ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of dyes, fungicides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(5-Bromo-1,3-thiazol-2-yl)ethan-1-ol involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can participate in various biochemical pathways, potentially inhibiting or activating specific enzymes. The bromine atom may enhance the compound’s binding affinity to its molecular targets, thereby modulating its biological activity .
Comparison with Similar Compounds
- 2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol
- 2-Bromo-1-(1,3-thiazol-5-yl)ethan-1-ol
- 1-(4-Bromo-1,3-thiazol-5-yl)ethan-1-one
Comparison: 2-(5-Bromo-1,3-thiazol-2-yl)ethan-1-ol is unique due to its ethan-1-ol group, which imparts specific chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications in research and industry .
Properties
CAS No. |
1538921-74-2 |
|---|---|
Molecular Formula |
C5H6BrNOS |
Molecular Weight |
208.08 g/mol |
IUPAC Name |
2-(5-bromo-1,3-thiazol-2-yl)ethanol |
InChI |
InChI=1S/C5H6BrNOS/c6-4-3-7-5(9-4)1-2-8/h3,8H,1-2H2 |
InChI Key |
DDXRAELMTWIYCD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=N1)CCO)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-2-isopropyl-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B13611913.png)







![3-[2-(2-aminoethoxy)ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]propanamide](/img/structure/B13611957.png)

![(4R)-2-[3-(difluoromethoxy)phenyl]-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,3-thiazolidine-4-carboxylic acid](/img/structure/B13611969.png)


![Spiro[9-azabicyclo[3.3.1]nonane-3,5'-imidazolidine]-2',4'-dione](/img/structure/B13611985.png)
